molecular formula C9H5F3N2O B3347842 1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]- CAS No. 1450828-21-3

1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]-

Cat. No. B3347842
CAS RN: 1450828-21-3
M. Wt: 214.14 g/mol
InChI Key: UJFQECRHXRCGAI-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is a nitrogen and oxygen containing heterocycle . It is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics which includes, but not limited to, antidiabetic, antibacterial, anti-inflammatory, antifungal, anticonvulsant, anti-HIV agents, etc .


Synthesis Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Molecular Structure Analysis

The structures of the newly synthesized derivatives were established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry .


Chemical Reactions Analysis

The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]- is its broad range of applications in various fields. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for the study of 1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]-. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the investigation of its potential applications in drug delivery systems and as a fluorescent probe. Furthermore, more studies are needed to determine its long-term effects on human health and the environment.
Conclusion:
In conclusion, 1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]- is a versatile chemical compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.

Scientific Research Applications

1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit significant antitumor activity against various cancer cell lines. It has also been shown to have antibacterial, antifungal, and antiviral properties. In the agrochemical industry, it has been found to have insecticidal and herbicidal activity. Furthermore, it has been studied for its potential applications as a fluorescent probe and in materials science for its ability to form stable complexes with metal ions.

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-14-13-5-15-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFQECRHXRCGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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